Methyl 1-benzylpiperidine-2-carboxylate
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Overview
Description
Methyl 1-benzylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and methyl esters. One common method involves the use of methanol as a solvent and irradiation with UV or visible light. The reaction is carried out in a Pyrex pressure tube, where the contents are degassed, purged with argon, warmed to room temperature, and then purged with carbon monoxide. The mixture is then pressurized with 50-90 psi of carbon monoxide and irradiated for six days .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Methyl 1-benzylpiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 1-benzylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Benzylpiperidine: Similar to Methyl 1-benzylpiperidine-2-carboxylate but without the ester group.
Methylpiperidine: Lacks the benzyl group but contains the ester functionality.
Uniqueness
This compound is unique due to the presence of both benzyl and ester groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-benzylpiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVMYXXBFRSMJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440030 |
Source
|
Record name | Methyl 1-benzylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124619-69-8 |
Source
|
Record name | Methyl 1-benzylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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